(S)-4-N-Cbz-piperazine-2-carboxylic acid
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Overview
Description
(S)-4-N-Cbz-piperazine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a piperazine ring substituted with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group. The (S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-Cbz-piperazine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperazine.
Protection: The amino group of piperazine is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Carboxylation: The protected piperazine is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for protection, carboxylation, and purification steps. The use of high-throughput reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-N-Cbz-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other functional groups.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of the Cbz group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various protected or functionalized piperazine derivatives.
Scientific Research Applications
(S)-4-N-Cbz-piperazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-N-Cbz-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Cbz group can influence the compound’s interaction with biological molecules, affecting its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-4-N-Cbz-piperazine-2-carboxylic acid: The enantiomer of the (S)-form, with different stereochemistry.
4-N-Boc-piperazine-2-carboxylic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
4-N-Fmoc-piperazine-2-carboxylic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
(S)-4-N-Cbz-piperazine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in drug development.
Properties
Molecular Formula |
C13H15N2O4- |
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Molecular Weight |
263.27 g/mol |
IUPAC Name |
(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m0/s1 |
InChI Key |
ARLOIFJEXPDJGV-NSHDSACASA-M |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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